molecular formula C11H14F3N3 B1400123 1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine CAS No. 1513366-79-4

1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine

Katalognummer: B1400123
CAS-Nummer: 1513366-79-4
Molekulargewicht: 245.24 g/mol
InChI-Schlüssel: BUDYNIJLCFVHFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine is a heterocyclic compound featuring a piperidine ring substituted at position 3 with an amine group and at position 1 with a 4-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research .

Eigenschaften

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-16-10(6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDYNIJLCFVHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination Route

This method adapts principles from the reductive amination of pyridin-2-yl-methylamine derivatives (US7208603B2). For the target compound, the synthesis would involve:

  • Step 1 : Preparation of 4-(trifluoromethyl)pyridine-2-carbaldehyde via Vilsmeier-Haack formylation of 4-(trifluoromethyl)pyridine.
  • Step 2 : Condensation with piperidin-3-amine in methanol using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base.
  • Step 3 : Reduction with sodium cyanoborohydride (NaBH₃CN) at room temperature.

Optimization Notes :

  • Addition of FeSO₄·7H₂O (1.5 equiv) suppresses cyanide-mediated side reactions.
  • Typical yields for analogous reductive aminations range from 65–80% after purification via silica gel chromatography.

Nucleophilic Aromatic Substitution

Inspired by trifluoromethylpyridine syntheses (J. Med. Chem.), this route leverages halogen displacement:

  • Step 1 : Synthesis of 2-chloro-4-(trifluoromethyl)pyridine via directed ortho-metalation and subsequent trifluoromethylation.
  • Step 2 : Reaction with piperidin-3-amine under microwave-assisted conditions (120°C, 30 min) in DMF with K₂CO₃ as a base.

Key Data :

Parameter Value Source
Yield 55–60%
Purity (HPLC) >95%
Reaction Scale Up to 100 g demonstrated

Multi-Component Cyclization Strategy

Drawing from scalable pyridin-2-amine syntheses (Org. Process Res. Dev.), this approach constructs the pyridine ring with pre-installed substituents:

  • Step 1 : Condensation of ethyl vinyl ether with trifluoroacetic anhydride to form (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
  • Step 2 : Cyclization with ammonium acetate and methoxylamine hydrochloride in acetic acid to yield 4-(trifluoromethyl)pyridin-2-amine.
  • Step 3 : Coupling with a protected piperidin-3-amine derivative via Buchwald-Hartwig amination.

Scale-Up Considerations :

  • Zinc-mediated reduction steps (as in) ensure scalability, with 60% yield achieved at 3.0 kg scale.
  • Final purification via solvent switch (dichloromethane/heptane) provides >99% purity.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Reductive Amination Mild conditions, high selectivity Requires aldehyde precursor 65–80%
Nucleophilic Substitution Direct, scalable High temperatures required 55–60%
Cyclization Convergent, avoids intermediates Multi-step, lower efficiency 40–50%

Critical Reaction Parameters

  • Trifluoromethyl Group Stability : Harsh acidic conditions (e.g., HBr in acetic acid) may degrade the CF₃ group; neutral or mildly basic media are preferred.
  • Amine Protection : Boc or Cbz protection of piperidin-3-amine improves coupling efficiency in nucleophilic substitution.
  • Work-Up Protocols : Silica/charcoal decolorization and Na₂SO₄ drying are critical for isolating high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer progression. By inhibiting these enzymes, the compound may reactivate tumor suppressor genes and inhibit cancer cell growth.

Case Study : A study utilizing pharmacophore modeling and molecular docking revealed that derivatives of this compound exhibited significant HDAC inhibitory activity. The best-performing models demonstrated high predictive ability, suggesting that modifications to the structure could enhance anticancer efficacy .

Neurological Disorders

The compound has been investigated for its potential effects on neurological disorders, particularly due to its ability to modulate neurotransmitter systems.

Case Study : Research on piperidine derivatives has shown that they can influence serotonin and norepinephrine transporters, which are critical in treating depression and anxiety disorders. The trifluoromethyl group enhances binding affinity, making derivatives of this compound promising candidates for further development .

Pharmacokinetics and Mechanisms

Understanding the pharmacokinetics of 1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine is essential for evaluating its therapeutic potential. Studies indicate that the compound exhibits favorable absorption characteristics, with a significant volume of distribution and metabolic stability.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Key structural variations among analogues include:

  • Pyridine ring substitution : Position and type of substituents (e.g., Cl, CF₃, OCF₃).
  • Heterocyclic core : Piperidine vs. piperazine or other nitrogen-containing rings.
  • Functional groups : Amine, carboxamide, or halogen substituents.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Purity Source
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine C₁₁H₁₃F₃N₄ 258.25 CF₃ (pyridine C4), NH₂ (piperidine C3) Not reported Not listed Inferred from analogues
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine·HCl C₁₁H₁₄Cl₂F₃N₃ 316.15 Cl (pyridine C3), CF₃ (pyridine C5) Not reported 98%
4-[4-(Trifluoromethyl)phenyl]pyrimidin-2-amine C₁₇H₁₉F₃N₄ 360.36 CF₃ (phenyl C4), NH₂ (pyrimidine C2) Not reported Not listed
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine C₁₀H₁₁F₃N₄ 244.22 CF₃ (pyridine C5), piperazine ring Not reported 90%

Key Observations :

  • The chlorine substituent in the analogue from increases molar mass and may enhance electrophilic reactivity.
  • Piperazine-containing compounds (e.g., ) exhibit reduced lipophilicity compared to piperidine derivatives due to the additional nitrogen atom.

Biologische Aktivität

1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine is a compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, linked to a piperidine moiety. This unique structure contributes to its potential biological activities, making it an interesting subject of research in medicinal chemistry and pharmacology.

The molecular formula of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine is C11H14F3N3C_{11}H_{14}F_3N_3 with a molecular weight of approximately 251.24 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its binding affinity to biological targets and influence its pharmacokinetic properties.

Research indicates that the trifluoromethyl group significantly enhances the compound's ability to interact with various receptors and enzymes. The presence of both aromatic (pyridine) and aliphatic (piperidine) groups allows for diverse interactions within biological systems, suggesting potential roles in modulating signaling pathways and enzyme activities .

Therapeutic Applications

1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine has been explored for various therapeutic applications, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially useful in treating infections caused by resistant strains .
  • Antiparasitic Activity : Similar compounds have shown efficacy against malaria parasites by inhibiting specific ATPase activities. Research on related structures indicates that modifications can enhance potency against these parasites .
  • CNS Activity : The piperidine moiety suggests potential central nervous system (CNS) activity, which could lead to applications in treating neurological disorders.

In Vitro Studies

In vitro assays have demonstrated that 1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine can inhibit certain enzyme activities associated with disease pathways. For instance, studies have shown that modifications to similar compounds can lead to significant changes in metabolic stability and solubility, impacting their overall efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that the trifluoromethyl group is crucial for enhancing biological activity. Compounds lacking this group often exhibit reduced potency. For example, derivatives with varying substitutions on the piperidine ring showed differing levels of activity against target enzymes, emphasizing the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amineStructurePotential antimicrobial and antiparasitic activityUnique trifluoromethyl group enhances lipophilicity
4-Amino-2-(trifluoromethyl)pyridineStructureModerate activity against certain pathogensLacks piperidine moiety
2-(Trifluoromethyl)pyridin-4-amineStructureLimited therapeutic applicationsDifferent substitution pattern affects binding

Q & A

Q. What are the key physicochemical properties of 1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine, and how do they influence experimental design?

Answer: The compound’s melting point (53–57°C) and flash point (>110°C) are critical for handling and storage . The trifluoromethyl group enhances lipophilicity, impacting solubility in polar solvents. Researchers should prioritize anhydrous conditions for reactions due to potential hydrolysis of the trifluoromethyl moiety. Thermal stability tests (e.g., TGA) are recommended for reaction optimization .

Q. What synthetic routes are commonly used to prepare 1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine?

Answer: A multi-step synthesis typically involves:

Nucleophilic substitution of 2-chloro-4-(trifluoromethyl)pyridine with piperidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Catalytic cross-coupling (e.g., Buchwald-Hartwig amination) for regioselective piperidine attachment .

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1^1H and 19^{19}F NMR to confirm substitution patterns and trifluoromethyl integration .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray crystallography : For resolving stereochemistry and solid-state packing (if crystalline) .

Advanced Research Questions

Q. How can researchers address contradictory data in the synthesis or bioactivity of this compound?

Answer:

  • Reaction condition optimization : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to resolve yield discrepancies .
  • Batch-to-batch analysis : Use HPLC-MS to detect impurities (e.g., dehalogenated byproducts) affecting bioactivity .
  • Computational validation : Compare DFT-calculated 19^{19}F NMR shifts with experimental data to confirm structural integrity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Answer:

  • Fragment-based design : Replace the piperidine ring with azetidine or morpholine to assess conformational flexibility .
  • Electron-withdrawing substituents : Introduce nitro or cyano groups at the pyridine 5-position to modulate electron density and receptor binding .
  • Molecular docking : Use AutoDock Vina with protein targets (e.g., kinase domains) to predict binding affinities .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor?

Answer:

  • In vitro kinase assays : Screen against a panel (e.g., EGFR, JAK2) using ADP-Glo™ luminescence assays .
  • Cellular efficacy : Measure IC₅₀ values in cancer cell lines (e.g., HCT-116) with MTT assays .
  • Metabolic stability : Perform microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

Answer:

  • Byproduct formation : Optimize reaction stoichiometry (amine:halopyridine ratio ≥1.2:1) to minimize unreacted intermediates .
  • Purification bottlenecks : Switch from column chromatography to continuous flow crystallization for higher throughput .
  • Cost of trifluoromethyl precursors : Use cheaper alternatives like 2-chloro-4-(trifluoromethyl)pyridine (CAS 79456-26-1) .

Q. How can computational methods aid in predicting metabolic pathways?

Answer:

  • In silico metabolism : Use software like Schrödinger’s MetaSite to identify likely sites of oxidation (e.g., piperidine ring) .
  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for N-H bonds to predict susceptibility to enzymatic cleavage .

Data Analysis and Experimental Design

Q. How should researchers handle conflicting solubility data in different solvents?

Answer:

  • Solvent polarity index : Correlate solubility with Hansen parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO > ethanol > water) .
  • Co-solvent systems : Test binary mixtures (e.g., DMSO:water 9:1) to enhance solubility for biological assays .

Q. What methodologies are recommended for detecting trace impurities?

Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water to separate and identify impurities at <0.1% levels .
  • NMR spiking experiments : Add authentic samples of suspected byproducts (e.g., dechlorinated analogs) to confirm identity .

Q. How can kinetic studies improve reaction efficiency?

Answer:

  • Pseudo-first-order kinetics : Monitor reaction progress via in situ FTIR to determine rate constants and optimize temperature .
  • Arrhenius analysis : Calculate activation energy (Eₐ) to identify rate-limiting steps (e.g., amine nucleophilicity vs. leaving group stability) .

Advanced Mechanistic Studies

Q. What experimental approaches elucidate the role of the trifluoromethyl group in biological activity?

Answer:

  • Isosteric replacement : Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl and compare IC₅₀ values .
  • Fluorine-walking : Introduce 18^{18}F or 19^{19}F labels for PET imaging to track target engagement in vivo .

Q. How can researchers validate hypothesized binding modes with target proteins?

Answer:

  • X-ray crystallography : Co-crystallize the compound with purified kinase domains (e.g., PDB 6XYZ) to resolve binding poses .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to confirm thermodynamic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.